Lyso-PAF C-18-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H56NO6P |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

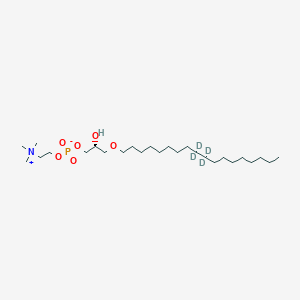

[(2R)-2-hydroxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i12D2,13D2 |

InChI Key |

XKBJVQHMEXMFDZ-QQOFCICESA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Intracellular Role of Lyso-PAF C-18: A Technical Guide for Researchers

For Immediate Release

Once dismissed as a mere biologically inactive byproduct, 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C-18) is now understood to be a critical intracellular signaling molecule. This guide provides an in-depth analysis of the biological functions of Lyso-PAF C-18, focusing on its recently discovered role in the RAS-RAF1 signaling pathway, with particular relevance for researchers in oncology and cell signaling.

Introduction: Beyond Inactivity

Lyso-PAF C-18 is a lysophospholipid traditionally known as the inactive precursor and metabolite of Platelet-Activating Factor (PAF C-18), a potent mediator of inflammation.[1][2] It is formed through the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH), also known as Phospholipase A2, group VII (PLA2G7).[3][4] For years, the scientific consensus held that Lyso-PAF was simply a catabolic product destined for reacylation back into PAF or other phospholipids, devoid of its own signaling capabilities.[2] However, recent groundbreaking research has overturned this dogma, revealing a novel intracellular function for Lyso-PAF C-18 as a key player in cancer cell proliferation.

The Intracellular Signaling Function of Lyso-PAF C-18

Recent studies have demonstrated that far from being inert, intracellular Lyso-PAF C-18 is a crucial component of the RAS-RAF1 signaling cascade, a pathway frequently mutated in various cancers. This function is particularly prominent in melanoma cells expressing mutant NRAS.

The PLA2G7-Lyso-PAF-PAK2 Signaling Axis

The core of Lyso-PAF C-18's signaling function lies in its interaction with p21-activated kinase 2 (PAK2). The enzyme PLA2G7, through its hydrolysis of PAF, generates intracellular Lyso-PAF. This newly synthesized Lyso-PAF then directly binds to the catalytic domain of PAK2. This binding event enhances PAK2's kinase activity, leading to the phosphorylation of RAF1 at serine 338 (S338). Phosphorylation at this site is a critical step in the activation of the RAF1 kinase, which in turn activates the downstream MEK-ERK pathway, a key driver of cell proliferation.

This signaling axis is essential for the full activation of RAF1 in response to upstream signals like epidermal growth factor (EGF) or in the context of oncogenic KRAS mutations. Interestingly, this Lyso-PAF-mediated RAF1 activation is bypassed in cells with the BRAF V600E mutation, as this mutation renders RAF1 activation unnecessary for downstream signaling.

References

- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Role of Phospholipase-Derived Cleavage Products in Regulating Eosinophil Activity: Focus on Lysophospholipids, Polyunsaturated Fatty Acids and Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lyso-PAF C-18-d4: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of Lyso-platelet-activating factor C-18-d4 (Lyso-PAF C-18-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, Lyso-PAF C-18. This document is intended for researchers, scientists, and drug development professionals working in areas such as lipidomics, signal transduction, and inflammation.

Chemical Structure and Properties

This compound is a synthetic, deuterated version of Lyso-PAF C-18, a biologically relevant lysophospholipid. The deuterium labeling at positions 9, 9, 10, and 10 of the octadecyl chain allows it to be distinguished from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative analyses.[1]

Table 1: Chemical and Physical Properties of this compound and Lyso-PAF C-18

| Property | This compound | Lyso-PAF C-18 |

| Formal Name | 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 | 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine[2] |

| CAS Number | Not available | 74430-89-0[2] |

| Chemical Formula | C₂₆H₅₂D₄NO₆P | C₂₆H₅₆NO₆P |

| Molecular Weight | 513.7 g/mol | 509.7 g/mol |

| Physical State | Crystalline solid | Lyophilized powder |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml | Chloroform: Slightly soluble (0.1-1 mg/mL) |

| Storage | -20°C | -20°C |

| Stability | ≥ 4 years (as supplied) | ≥ 4 years (as supplied) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Specific Rotation | Data not available | Data not available |

Biological Significance and Signaling Pathways

Lyso-PAF is traditionally considered the biologically inactive precursor and metabolite of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. PAF is synthesized from Lyso-PAF via the "remodeling pathway" and is degraded back to Lyso-PAF by the enzyme PAF acetylhydrolase (PAF-AH).

While often described as inactive, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been shown to contribute to the activation of RAF1, a key protein kinase in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This activation is mediated through the p21-activated kinase 2 (PAK2). Intracellular Lyso-PAF, a product of Phospholipase A2, Group VII (PLA2G7), promotes the activation of PAK2 by binding to its catalytic domain. Activated PAK2 then phosphorylates RAF1 at Serine 338, contributing to its full activation. This pathway is particularly significant in cells with mutant NRAS.

Below is a diagram illustrating this newly identified signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous Lyso-PAF C-18 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction of Lyso-PAF from Human Plasma

This protocol outlines a common method for extracting lysophospholipids from plasma.

Materials:

-

Human plasma collected in EDTA-containing tubes

-

This compound internal standard solution (e.g., 50 nmol/L in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge capable of refrigeration and achieving >3000 x g

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add 100 µL of plasma. To this, add a known amount of this compound internal standard solution (e.g., 10 µL of a 500 nmol/L stock). The final concentration of the internal standard should be within the linear range of the assay.

-

Protein Precipitation and Lipid Extraction (Folch Method):

-

Add 300 µL of methanol to the plasma sample containing the internal standard.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 600 µL of chloroform and vortex for 1 minute.

-

Add 200 µL of water and vortex for 1 minute.

-

-

Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of the initial mobile phase (e.g., methanol/water mixture).

LC-MS/MS Quantification of Lyso-PAF C-18

This section provides a general framework for the instrumental analysis. Specific parameters should be optimized for the instrument in use.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

-

Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lyso-PAF C-18: The precursor ion is the [M+H]⁺ ion (m/z 510.4). A characteristic product ion is the phosphocholine headgroup fragment (m/z 184.1).

-

This compound: The precursor ion is the [M+H]⁺ ion (m/z 514.4). The characteristic product ion is also the phosphocholine headgroup fragment (m/z 184.1).

-

-

Instrument Settings: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity for both the analyte and the internal standard.

Data Analysis and Quantification:

-

A calibration curve is constructed by analyzing standards containing known concentrations of Lyso-PAF C-18 and a fixed concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of Lyso-PAF C-18 in the biological samples is then determined by interpolating the peak area ratio from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Lyso-PAF C-18 in a biological sample using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous Lyso-PAF C-18. The understanding of Lyso-PAF's role is evolving from an inactive metabolite to a signaling molecule with specific intracellular functions. The methodologies outlined in this guide provide a robust framework for researchers to investigate the concentration and biological activities of Lyso-PAF in various physiological and pathological contexts. As research in lipidomics continues to advance, the use of stable isotope-labeled internal standards like this compound will remain critical for generating high-quality, reliable data.

References

The Pivotal Role of Lyso-PAF in the Platelet-Activating Factor Remodeling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biosynthesis of PAF is tightly regulated through two primary pathways: the de novo pathway, which contributes to basal PAF levels, and the remodeling pathway, which is responsible for the rapid, stimulus-induced production of PAF characteristic of inflammatory responses. Central to the remodeling pathway is the intermediate molecule, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF. Traditionally viewed as a mere inactive precursor, emerging evidence has illuminated the multifaceted functions of Lyso-PAF, revealing its role not only as a critical substrate for PAF synthesis but also as a signaling molecule in its own right. This technical guide provides an in-depth exploration of the function of Lyso-PAF in the PAF remodeling pathway, detailing the enzymatic processes, quantitative data, experimental methodologies, and signaling implications relevant to researchers and drug development professionals.

The PAF Remodeling Pathway: A Central Role for Lyso-PAF

The remodeling pathway is the primary mechanism for the production of PAF in response to inflammatory stimuli.[1][2] This pathway begins with the modification of existing membrane phospholipids, specifically alkyl-acyl-glycerophosphocholine.

The key enzymatic steps involving Lyso-PAF are:

-

Formation of Lyso-PAF by Phospholipase A2 (PLA2): Upon cellular stimulation by various agonists (e.g., thrombin, collagen, inflammatory mediators), cytosolic phospholipase A2 (cPLA2) is activated.[3][4] This enzyme selectively hydrolyzes the fatty acid (often arachidonic acid) from the sn-2 position of membrane alkyl-acyl-glycerophosphocholine.[4] This reaction yields two biologically active molecules: arachidonic acid, a precursor for eicosanoids, and Lyso-PAF.

-

Acetylation of Lyso-PAF by Lysophosphatidylcholine Acyltransferases (LPCATs): The newly formed Lyso-PAF serves as the direct precursor for PAF. The enzyme lysophosphatidylcholine acyltransferase (LPCAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of Lyso-PAF, forming PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). Two key isoforms, LPCAT1 and LPCAT2, are involved in this step and exhibit distinct regulatory and kinetic properties.

-

Inactivation of PAF to Lyso-PAF by PAF Acetylhydrolase (PAF-AH): To tightly control the potent bioactivity of PAF, it is rapidly inactivated by PAF acetylhydrolases (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2). These enzymes hydrolyze the acetyl group from the sn-2 position of PAF, converting it back to the inactive Lyso-PAF. This deacetylation step is crucial for terminating PAF signaling.

This cyclical process of PAF synthesis and degradation, with Lyso-PAF as the central intermediate, allows for a rapid and transient inflammatory response.

Quantitative Data on Enzymes and Substrates in the PAF Remodeling Pathway

The efficiency and regulation of the PAF remodeling pathway are dictated by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates. The following tables summarize key quantitative data for the enzymes and molecules central to the function of Lyso-PAF.

Table 1: Kinetic Parameters of Key Enzymes in the PAF Remodeling Pathway

| Enzyme | Substrate | Km | Vmax | Organism/Cell Type | Reference(s) |

| LPCAT1 | Palmitoyl-CoA | 1.8 ± 0.2 µM | 1.5 ± 0.1 nmol/min/mg | Human (recombinant) | |

| Palmitoyl-LPC | 15.3 ± 1.3 µM | 1.5 ± 0.1 nmol/min/mg | Human (recombinant) | ||

| LPCAT2 | Acetyl-CoA | 93.8 µM (median) | 12.9 nmol/min/mg (median) | Human Neutrophils (unstimulated, acute asthma) | |

| Acetyl-CoA | 84.3 µM (median) | - | Human Neutrophils (A23187-stimulated, acute asthma) | ||

| Lyso-PAF | - | - | Human (recombinant) | ||

| cPLA2α | Phosphatidylcholine | - | 2.7 µmol/min/mg | Human | |

| PAF-AH | PAF | 0.553 µM (cortex) | - | Human Kidney | |

| PAF | 0.207 µM (medulla) | - | Human Kidney | ||

| PAF | 1.439 µM | - | Human Serum |

Note: Kinetic parameters can vary significantly based on experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors. The data presented here are for comparative purposes.

Table 2: Intracellular Concentrations of Lyso-PAF in Different Human Cell Types

| Cell Type | Condition | Lyso-PAF Concentration | Reference(s) |

| Neutrophils | Unstimulated | ~300 pg/106 cells | |

| Stimulated (1.9 µM A23187, 5 min) | 2-3 fold increase | ||

| Monocyte-derived Macrophages | Unstimulated | - | |

| Stimulated (OPZ, 15 min) | PAF production indicates Lyso-PAF availability | ||

| Endothelial Cells (HUVEC) | Unstimulated | - | |

| Stimulated (IL-1, 2h) | Activation of acetyltransferase suggests Lyso-PAF utilization |

Note: Quantitative data for intracellular Lyso-PAF concentrations are limited and can vary depending on the cell type, stimulation conditions, and analytical methods used.

Experimental Protocols

Accurate investigation of the PAF remodeling pathway requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the study of Lyso-PAF function.

Protocol 1: Assay for Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

This protocol is adapted from methods used to measure the acetyltransferase activity of LPCAT1 and LPCAT2.

Objective: To quantify the rate of conversion of Lyso-PAF to PAF by LPCAT enzymes in a microsomal preparation.

Materials:

-

Microsomal protein fraction (0.5 µg)

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 µM CaCl₂, 0.015% Tween-20

-

Substrates:

-

d₄-Lyso-PAF (5 µM)

-

[³H]acetyl-CoA (radiolabeled) or unlabeled acetyl-CoA (1 mM)

-

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Scintillation cocktail

-

Liquid scintillation counter or LC-MS/MS system

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer and substrates in a microcentrifuge tube.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding 0.5 µg of the microsomal protein fraction to the reaction mixture.

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction by adding 2 volumes of ice-cold Chloroform/Methanol (2:1).

-

Vortex thoroughly to extract the lipids.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent.

-

For radiolabeled acetyl-CoA: Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

-

For unlabeled acetyl-CoA: Analyze the formation of PAF using a validated LC-MS/MS method.

Protocol 2: Assay for PAF Acetylhydrolase (PAF-AH) Activity (Radiometric)

This protocol is based on the release of radiolabeled acetate from PAF.

Objective: To measure the activity of PAF-AH in plasma or cell lysates.

Materials:

-

Plasma or cell lysate sample

-

[³H-acetyl]-PAF substrate (e.g., 0.1 mM stock)

-

HEPES buffer or PBS (pH 7.2)

-

Stop Solution (e.g., 1 M citric acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Thaw plasma/serum samples on ice. Prepare a 1:100 dilution in HEPES buffer.

-

In a microcentrifuge tube, mix 10 µL of the diluted sample with 40 µL of 0.1 mM [³H-acetyl]-PAF.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding an appropriate stop solution.

-

Separate the released [³H]acetate from the unreacted [³H-acetyl]-PAF using a suitable method (e.g., reversed-phase chromatography).

-

Quantify the amount of [³H]acetate using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

Protocol 3: Assay for Cytosolic Phospholipase A2 (cPLA2) Activity

This in vitro microassay measures the release of radiolabeled arachidonic acid from a phospholipid substrate.

Objective: To determine the total PLA2 activity in cell sonicates.

Materials:

-

Cell sonicates

-

PLA2 buffer: 250 mM Tris-HCl, pH 8.5

-

Calcium solution: 100 mM CaCl₂

-

Radiolabeled substrate: Phosphatidylcholine with [¹⁴C]arachidonic acid at the sn-2 position

-

Dole's extraction medium (isopropanol/heptane/1N H₂SO₄, 40:10:1 v/v/v)

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare liposomes containing the radiolabeled phosphatidylcholine substrate.

-

In a microcentrifuge tube, mix 50 µL of the liposome suspension with 50 µL of the cell sonicate.

-

Include negative controls with PLA2 buffer instead of cell sonicate.

-

Incubate the reaction at 30°C for 25-30 minutes with gentle shaking.

-

Stop the reaction by adding 500 µL of Dole's extraction medium.

-

Perform a liquid-liquid extraction to separate the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid.

-

Visualize and quantify the radiolabeled arachidonic acid spot using a phosphorimager or by scraping the spot and performing scintillation counting.

Signaling Pathways and Logical Relationships

The PAF remodeling pathway is intricately linked to cellular signaling networks. The production and degradation of PAF, with Lyso-PAF as a key intermediate, are tightly controlled processes that influence a variety of cellular responses.

Beyond its role as a precursor, recent studies have unveiled a direct signaling function for intracellular Lyso-PAF, challenging the long-held notion of its biological inactivity. In certain cancer cells, intracellular Lyso-PAF has been shown to contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival.

Experimental Workflow for Studying Lyso-PAF Function

A comprehensive investigation into the role of Lyso-PAF in the PAF remodeling pathway typically involves a multi-step experimental workflow.

Conclusion

Lyso-PAF is a pivotal molecule in the PAF remodeling pathway, serving as the central intermediate in the rapid synthesis and degradation of the potent inflammatory mediator, PAF. Its function extends beyond that of a simple precursor, with emerging evidence highlighting a direct role in intracellular signaling cascades. A thorough understanding of the enzymes that govern Lyso-PAF metabolism, their kinetic properties, and the cellular concentrations of Lyso-PAF is crucial for researchers and drug development professionals seeking to modulate inflammatory processes. The detailed experimental protocols and conceptual frameworks provided in this technical guide offer a robust foundation for further investigation into the complex and multifaceted role of Lyso-PAF in health and disease. Future research focused on elucidating the precise regulatory mechanisms of LPCAT1 and LPCAT2, as well as the broader signaling implications of intracellular Lyso-PAF, will undoubtedly open new avenues for therapeutic intervention in a range of inflammatory disorders.

References

- 1. Rapid Production of Platelet-activating Factor Is Induced by Protein Kinase Cα-mediated Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor acetylhydrolase (PAF-AH) in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of cytosolic phospholipase A2 in permeabilized human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Lyso-PAF C-18-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lyso-Platelet-Activating Factor C-18-d4 (Lyso-PAF C-18-d4). This deuterated analog of a key lipid signaling molecule serves as an invaluable internal standard for mass spectrometry-based quantification of endogenous Lyso-PAF C-18. The methodologies detailed herein are compiled to assist researchers in the accurate and reliable use of this essential tool in lipidomics and drug development.

Introduction to Lyso-PAF and its Deuterated Analog

Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid and a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The accurate quantification of Lyso-PAF is crucial for understanding its role in these pathways. This compound, a stable isotope-labeled version of the C18:0 variant of Lyso-PAF, is an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass. This guide focuses on the synthesis of this compound with four deuterium atoms specifically located at the 9, 9', 10, and 10' positions of the octadecyl chain, and the subsequent determination of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated C-18 alkyl chain followed by its incorporation into the glycerophosphocholine backbone. A plausible and efficient synthetic route is outlined below, based on established chemical principles for lipid synthesis.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Deuteration of Oleic Acid to form Stearic Acid-9,10-d2

-

Materials: Oleic acid, Deuterium gas (D2), Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride), anhydrous and deoxygenated solvent (e.g., toluene).

-

Procedure:

-

In a high-pressure reaction vessel, dissolve oleic acid and a catalytic amount of Wilkinson's catalyst in the solvent.

-

Purge the vessel with an inert gas (e.g., argon) before introducing deuterium gas.

-

Pressurize the vessel with D2 gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the D2 gas and purge the vessel with argon.

-

Remove the solvent under reduced pressure.

-

Purify the resulting stearic acid-9,10-d2 by recrystallization or column chromatography.

-

Step 2: Reduction of Stearic Acid-9,10-d2 to 1-Octadecanol-9,10-d2

-

Materials: Stearic acid-9,10-d2, Lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH4 in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of stearic acid-9,10-d2 in the same solvent to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with the solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-octadecanol-9,10-d2.

-

Step 3: Synthesis of 1-O-(Octadecyl-9,10-d2)-sn-glycero-3-phosphocholine (this compound)

This step involves the coupling of the deuterated alkyl chain to a protected glycerol backbone, followed by the introduction of the phosphocholine headgroup and subsequent deprotection. This is a complex process often involving multiple protection and deprotection steps. A generalized protocol is provided.

-

Materials: 1-Octadecanol-9,10-d2, a suitable protected sn-glycero-3-phosphocholine precursor (e.g., 2-O-benzyl-sn-glycero-3-phosphocholine), a coupling agent (e.g., sodium hydride), and appropriate solvents.

-

Procedure:

-

The synthesis starts with a commercially available chiral glycerol derivative to ensure the correct stereochemistry.

-

The deuterated 1-octadecanol-9,10-d2 is typically converted to an alkyl halide or tosylate to facilitate its attachment to the glycerol backbone via a Williamson ether synthesis.

-

The sn-1 position of the glycerol backbone is alkylated with the deuterated octadecyl derivative. The sn-2 position is protected (e.g., with a benzyl group) to prevent side reactions.

-

The phosphocholine moiety is then introduced at the sn-3 position.

-

Finally, all protecting groups are removed under appropriate conditions to yield the final product, this compound.

-

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use as an internal standard. High-resolution mass spectrometry is the method of choice for this analysis.

Analytical Workflow

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to ensure good separation and peak shape.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan MS from a relevant m/z range (e.g., 500-550) to observe the entire isotopic cluster.

-

Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

-

Data Analysis: The relative intensities of the monoisotopic peak (d0, if present) and the deuterated species (d1, d2, d3, d4) are measured. The isotopic purity is calculated as the percentage of the sum of the intensities of the deuterated species relative to the total intensity of all isotopic peaks.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and isotopic purity analysis of this compound.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| Deuteration | Oleic Acid | Stearic Acid-d2 | > 95 |

| Reduction | Stearic Acid-d2 | 1-Octadecanol-d2 | > 90 |

| Overall Synthesis | Oleic Acid | This compound | 30-50 |

Table 2: Isotopic Purity of this compound

| Isotopic Species | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 1.0 |

| d2 | < 5.0 |

| d3 | < 10.0 |

| d4 | > 85.0 |

| Total Deuterated (d1-d4) | ≥ 99 |

Note: The values in the tables are representative and may vary depending on the specific reaction conditions and purification methods used.

Signaling Pathways Involving Lyso-PAF

Lyso-PAF is not merely a precursor to PAF but also an active signaling molecule. Understanding its signaling pathways is crucial for interpreting data from studies where its levels are quantified.

Lyso-PAF in the PAF Remodeling Pathway

Caption: The PAF remodeling pathway.

In the remodeling pathway, phospholipase A2 (PLA2) acts on membrane phospholipids to generate Lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine acyltransferases (LPCAT1/2) to form PAF. Conversely, PAF can be inactivated back to Lyso-PAF by PAF acetylhydrolases (PAF-AH).

Intracellular Signaling of Lyso-PAF

Recent research has uncovered intracellular signaling roles for Lyso-PAF, particularly in the context of cancer cell proliferation.

Caption: Intracellular signaling cascade of Lyso-PAF.

Intracellular Lyso-PAF can directly bind to and activate p21-activated kinase 2 (PAK2). Activated PAK2 then phosphorylates and activates RAF1, a key component of the MAPK/ERK signaling cascade, ultimately leading to increased cell proliferation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and isotopic purity analysis of this compound. The outlined protocols and data serve as a valuable resource for researchers utilizing this essential internal standard for the accurate quantification of Lyso-PAF. Furthermore, the visualization of the relevant signaling pathways offers a broader context for the biological significance of Lyso-PAF. The methodologies described herein are intended to support the robust and reliable application of this compound in advancing our understanding of lipid signaling in health and disease.

The Core Metabolism of Lyso-Platelet Activating Factor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet activating factor (Lyso-PAF), or 1-O-alkyl-sn-glycero-3-phosphocholine, has long been considered an inactive precursor and metabolite in the biosynthesis and degradation of the potent inflammatory phospholipid, platelet-activating factor (PAF). However, emerging evidence suggests that Lyso-PAF may possess intrinsic biological activities and play a more complex role in cellular signaling than previously understood.[1][2][3] A thorough comprehension of its metabolic pathways is crucial for researchers in inflammation, immunology, and oncology, as well as for professionals in drug development targeting these pathways. This technical guide provides a detailed overview of the core metabolism of Lyso-PAF, including its synthesis and degradation, the key enzymes involved, quantitative data, experimental protocols, and its potential signaling roles.

Metabolic Pathways of Lyso-PAF

The cellular concentration of Lyso-PAF is tightly regulated through a series of enzymatic reactions primarily within the "remodeling pathway" of PAF metabolism.[4] This pathway allows for the rapid production and inactivation of PAF in response to various stimuli.

Synthesis of Lyso-PAF (The Remodeling Pathway)

The primary route for Lyso-PAF synthesis involves the hydrolysis of membrane ether phospholipids, predominantly 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (alkyl-acyl-GPC), by the action of phospholipase A2 (PLA2). This reaction releases an acyl group from the sn-2 position, yielding Lyso-PAF.[4]

Fates of Lyso-PAF

Once formed, Lyso-PAF can undergo two primary metabolic fates: acetylation to form PAF or acylation to reform a glycerophospholipid.

-

Acetylation to PAF: In the presence of acetyl-CoA, Lyso-PAF is acetylated at the sn-2 position by the enzyme Lyso-PAF acetyltransferase (LPCAT) to produce the biologically active PAF. This is a critical step in inflammatory responses.

-

Acylation to Alkyl-Acyl-GPC: Alternatively, Lyso-PAF can be acylated with a long-chain fatty acyl-CoA by an acyltransferase, reforming an alkyl-acyl-glycerophosphocholine and thus being reincorporated into cellular membranes. This reaction is also catalyzed by enzymes with LPCAT activity.

Degradation of PAF to Lyso-PAF

The potent biological activities of PAF are tightly controlled through its rapid degradation back to the inactive Lyso-PAF. This is accomplished by a family of enzymes known as PAF acetylhydrolases (PAF-AHs), which hydrolyze the acetyl group from the sn-2 position of PAF.

Key Enzymes in Lyso-PAF Metabolism

Several key enzymes regulate the cellular levels of Lyso-PAF. The primary enzymes are the Lysophosphatidylcholine Acyltransferases (LPCATs) and PAF Acetylhydrolases (PAF-AHs).

Lysophosphatidylcholine Acyltransferases (LPCATs)

The LPCAT family of enzymes plays a dual role in Lyso-PAF metabolism. They can either acylate Lyso-PAF to form alkyl-acyl-GPC or acetylate it to produce PAF. Two prominent members are:

-

LPCAT1: This enzyme is constitutively expressed and is crucial for the production of lung surfactant. It exhibits a preference for saturated fatty acyl-CoAs.

-

LPCAT2: The expression and activity of LPCAT2 are inducible by inflammatory stimuli. Under resting conditions, it favors acylation with arachidonoyl-CoA, contributing to membrane remodeling. Upon stimulation, its acetyltransferase activity is enhanced, leading to increased PAF synthesis.

PAF Acetylhydrolases (PAF-AHs)

These enzymes are responsible for the inactivation of PAF by converting it to Lyso-PAF. They exhibit a high degree of specificity for substrates with short acyl chains at the sn-2 position. There are intracellular and plasma forms of PAF-AH, with the plasma form also known as lipoprotein-associated phospholipase A2 (Lp-PLA2).

Quantitative Data on Lyso-PAF Metabolism

The following tables summarize key quantitative data related to the enzymes involved in Lyso-PAF metabolism and the cellular concentrations of Lyso-PAF.

Table 1: Kinetic Parameters of Enzymes in Lyso-PAF Metabolism

| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference(s) |

| Lyso-PAF Acetyltransferase | |||||

| Human Neutrophil | Lyso-PAF | 40 µM | 23.1 nmol/min/mg protein | Neutrophils | |

| Human Neutrophil | Acetyl-CoA | 132 µM | 23.1 nmol/min/mg protein | Neutrophils | |

| Rat Neutrophil | Lyso-PAF | 40 µM | 6.5 nmol/min/mg protein | Neutrophils | |

| Rat Neutrophil | Acetyl-CoA | 105 µM | 6.5 nmol/min/mg protein | Neutrophils | |

| LPCAT2 (phosphorylated) | |||||

| Lyso-PAF | 5.3 µM | 1.1 µmol/min/mg protein | (recombinant) | ||

| Acetyl-CoA | 196 µM | 1.1 µmol/min/mg protein | (recombinant) |

Table 2: Substrate Specificity of LPCAT Enzymes

| Enzyme | Preferred Acyl-CoA Substrates | Reference(s) |

| LPCAT1 | Saturated fatty acyl-CoAs (e.g., palmitoyl-CoA) | |

| LPCAT2 | Polyunsaturated fatty acyl-CoAs (e.g., arachidonoyl-CoA) under resting conditions; Acetyl-CoA upon stimulation. |

Table 3: Cellular and Plasma Concentrations of Lyso-PAF

| Sample Type | Concentration | Condition | Reference(s) |

| Human Blood Plasma | 1448 ± 99 ng/mL | Healthy Volunteers | |

| Human Bone Marrow Plasma | 594 ± 67 ng/mL | Healthy Volunteers | |

| Human Neutrophils | ~300 pg/10^6 cells | Unstimulated | |

| Human Neutrophils | 2-3 fold increase | Stimulated with calcium ionophore | |

| Human Nasal Mucosa | Higher in nasal polyps | Chronic Rhinosinusitis | |

| COVID-19 Patients (Plasma) | Elevated in mild/moderate cases | COVID-19 |

Experimental Protocols

Lyso-PAF Acetyltransferase (LPCAT) Activity Assay

This protocol is adapted from a method using radiolabeled acetyl-CoA.

Objective: To measure the rate of PAF synthesis from Lyso-PAF.

Materials:

-

Cell or tissue homogenate/microsomal fraction

-

Lyso-PAF

-

[³H]-acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, and Lyso-PAF.

-

Initiate the reaction by adding the cell/tissue homogenate and [³H]-acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold TCA.

-

Centrifuge to precipitate proteins.

-

Measure the radioactivity of the supernatant, which contains the [³H]-PAF, using a scintillation counter.

PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is based on the use of a synthetic substrate, 2-thio PAF.

Objective: To measure the rate of PAF degradation.

Materials:

-

Plasma, serum, or cell/tissue lysate

-

2-thio PAF (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

Microplate reader

Procedure:

-

Add the sample (plasma, lysate, etc.) to a microplate well.

-

Add the assay buffer and DTNB.

-

Initiate the reaction by adding the 2-thio PAF substrate.

-

Immediately measure the absorbance at 405-414 nm in a kinetic mode. The hydrolysis of 2-thio PAF by PAF-AH releases a free thiol, which reacts with DTNB to produce a colored product.

Quantification of Lyso-PAF by Mass Spectrometry

Objective: To accurately quantify the levels of different Lyso-PAF species in a biological sample.

Procedure Outline:

-

Lipid Extraction: Extract lipids from the sample using a method like the Folch or Bligh-Dyer procedure.

-

Solid-Phase Extraction (SPE): Partially purify the lipid extract to enrich for phospholipids and remove interfering substances.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the different lipid species using liquid chromatography and detect and quantify them using a mass spectrometer in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways of Lyso-PAF

While traditionally viewed as inactive, recent studies have indicated that Lyso-PAF may have signaling functions independent of its conversion to PAF. One proposed pathway involves the activation of the RAS-RAF1 signaling cascade.

Intracellular Lyso-PAF, a product of PLA2G7 (a PAF-AH), has been shown to promote the activation of p21-activated kinase 2 (PAK2). Activated PAK2 can then phosphorylate and contribute to the activation of RAF1, a key component of the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Conclusion

The metabolism of Lyso-platelet activating factor is a dynamic process central to the regulation of the potent inflammatory mediator, PAF. The key enzymes, LPCATs and PAF-AHs, represent potential therapeutic targets for a variety of inflammatory diseases and cancers. Furthermore, the emerging evidence of a direct signaling role for Lyso-PAF opens new avenues for research and drug development. This guide provides a foundational understanding of Lyso-PAF metabolism, offering valuable data and protocols to aid researchers in their exploration of this multifaceted lipid molecule.

References

- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Evolving Narrative of Lyso-Platelet Activating Factor: From Inactive Precursor to Bioactive Mediator

An In-depth Technical Guide on the Discovery and History of Lyso-Platelet Activating Factor (Lyso-PAF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyso-platelet activating factor (Lyso-PAF), or 1-O-alkyl-sn-glycero-3-phosphocholine, has long been recognized as the immediate precursor and inactive metabolite of the potent inflammatory phospholipid, platelet-activating factor (PAF). For decades, the biological significance of Lyso-PAF was largely overshadowed by its highly active acetylated counterpart. However, emerging research has unveiled a more complex and nuanced role for Lyso-PAF, revealing it to be a bioactive molecule with its own distinct signaling functions that can even oppose the actions of PAF. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Lyso-PAF, with a focus on the key experimental methodologies that have been instrumental in its characterization.

A Historical Perspective: The Inseparable Link to PAF Discovery

The story of Lyso-PAF is intrinsically woven into the discovery of PAF. In the late 1960s and early 1970s, researchers including Barbaro, Zvaifler, Henson, Siraganuan, and Osler described a soluble factor released from leukocytes that could activate platelets and induce histamine release.[1] In 1972, the term "platelet-activating factor" was coined by Benveniste, Henson, and Cochrane.[1] The structural elucidation of PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was a landmark achievement by Demopoulos, Pinckard, and Hanahan in 1979.[1]

It was during the efforts to understand the biosynthesis and catabolism of PAF that Lyso-PAF came into focus. The work of Fred Snyder's research group was pivotal in delineating the "remodeling pathway," the primary route for PAF synthesis in response to inflammatory stimuli.[1][2] This pathway revealed that Lyso-PAF is the direct precursor to PAF, being acetylated by the enzyme Lyso-PAF acetyltransferase (Lyso-PAF-AT). Conversely, the rapid inactivation of PAF was shown to be catalyzed by PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position, thereby regenerating Lyso-PAF. Benveniste and colleagues simplified the precursor's name to Lyso-PAF.

Initially, and for many years following its discovery, Lyso-PAF was considered to be a biologically inert molecule, serving merely as a precursor for PAF synthesis and a product of its degradation. This perspective was supported by early studies where the potent pro-inflammatory effects of PAF were abolished upon its conversion to Lyso-PAF.

The Biochemical Core: Synthesis and Degradation Pathways

The concentration and activity of Lyso-PAF are tightly regulated by the enzymes of the PAF metabolic cycle. The primary pathway for the stimulus-induced production of PAF, and consequently the consumption of Lyso-PAF, is the remodeling pathway.

The Remodeling Pathway: The Genesis of PAF from Lyso-PAF

The remodeling pathway is a two-step process that occurs in response to inflammatory stimuli:

-

Generation of Lyso-PAF: Upon cellular activation, phospholipase A2 (PLA2) acts on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, cleaving the fatty acid at the sn-2 position to yield Lyso-PAF and a free fatty acid (often arachidonic acid).

-

Acetylation to PAF: The newly formed Lyso-PAF is then acetylated at the sn-2 position by Lyso-PAF acetyltransferase (LPCAT) using acetyl-CoA as the acetyl donor, resulting in the formation of PAF.

Catabolism: The Conversion of PAF to Lyso-PAF

The potent bioactivity of PAF necessitates a rapid and efficient mechanism for its inactivation. This is primarily achieved by PAF acetylhydrolases (PAF-AHs), which hydrolyze the acetyl group at the sn-2 position of PAF, converting it back to the inactive Lyso-PAF.

Quantitative Analysis of Lyso-PAF

The accurate quantification of Lyso-PAF in biological samples has been crucial for understanding its metabolism and function. Several analytical techniques have been developed for this purpose.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the quantification of Lyso-PAF due to its high sensitivity and specificity.

| Method | Sample Preparation | Derivatization | MS Technique | Ions Monitored | Limit of Detection | Reference |

| GLC/MS | Silicic acid chromatography, TLC, hydrolysis of phosphocholine | Acetone condensation to form 1-O-alkyl-2,3-isopropylidene glycerol | Gas-Liquid Chromatography/Mass Spectrometry (GLC/MS) | M-15 fragments of labeled and unlabeled derivatives | < 200 pg | |

| FAB/MS | Silicic acid chromatography, TLC | None (direct analysis) | Fast Atom Bombardment/Mass Spectrometry (FAB/MS) | Molecular ions | 5 ng | |

| GC/MS | Direct reaction with pentafluorobenzoyl chloride | Pentafluorobenzoylation | Electron-Capture Gas Chromatography/Mass Spectrometry (GC/MS) | Not specified | 1 pg | |

| LC-MS/MS | Liquid chromatography separation | None | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Precursor ion scan for m/z 184 (phosphocholine headgroup) | Picogram range |

High-Performance Liquid Chromatography (HPLC)

An alternative method involves derivatization of Lyso-PAF with a fluorescent tag, allowing for sensitive detection by HPLC.

| Method | Derivatization Reagent | Detection | Application | Reference |

| HPLC | 9-anthracenepropionic acid | UV (253 nm) or Fluorescence (Ex: 254 nm, Em: 450 nm) | Detection of Lyso-PAF in complement-activated rabbit plasma |

Experimental Protocols

Quantification of Lyso-PAF in Neutrophils by Mass Spectrometry

This protocol is a summary of the methodology described for the quantification of Lyso-PAF from human neutrophils.

Objective: To quantify the levels of Lyso-PAF in resting and stimulated human neutrophils.

Materials:

-

Human neutrophils

-

Calcium ionophore A23187

-

Deuterated internal standards of Lyso-PAF

-

Silicic acid columns

-

Thin-layer chromatography (TLC) plates

-

Phospholipase C or hydrofluoric acid

-

Acetone

-

Gas-liquid chromatograph-mass spectrometer (GLC/MS) or Fast atom bombardment-mass spectrometer (FAB/MS)

Procedure:

-

Cell Stimulation: Human neutrophils (10^6 cells) are stimulated with 1.9 µM calcium ionophore A23187 for 5 minutes. Unstimulated cells serve as a control.

-

Lipid Extraction and Internal Standard Spiking: Lipids are extracted from the cell pellets. A known amount of deuterated Lyso-PAF internal standard is added to each sample for stable isotope dilution analysis.

-

Purification: The lipid extracts are subjected to purification using silicic acid column chromatography followed by TLC to isolate the Lyso-PAF fraction.

-

Sample Preparation for MS Analysis:

-

For GLC/MS: The phosphocholine moiety of the purified Lyso-PAF is hydrolyzed using either phospholipase C or hydrofluoric acid to yield 1-O-alkyl-glycerols. These are then condensed with acetone to form 1-O-alkyl-2,3-isopropylidene glycerol derivatives.

-

For FAB/MS: The purified Lyso-PAF is analyzed directly.

-

-

Mass Spectrometry Analysis:

-

GLC/MS: The derivatized samples are injected into the GLC/MS system. The instrument is operated in the selected ion recording mode, monitoring the M-15 fragments of both the endogenous Lyso-PAF derivative and the deuterated internal standard.

-

FAB/MS: The sample is applied to the probe tip with a glycerol matrix for analysis.

-

-

Quantification: A standard curve is generated using known amounts of Lyso-PAF and the deuterated internal standard. The amount of Lyso-PAF in the samples is calculated based on the ratio of the ion intensities of the endogenous and deuterated species.

Expected Results: Unstimulated human neutrophils contain approximately 300 pg of Lyso-PAF per 10^6 cells. Upon stimulation with calcium ionophore A23187, the levels of Lyso-PAF increase 2-3 fold.

The Paradigm Shift: Lyso-PAF as a Bioactive Signaling Molecule

For a long time, the biological activities observed in commercial preparations of Lyso-PAF were attributed to contamination with PAF or other PAF-like lipids. However, more recent and carefully controlled studies have demonstrated that synthetic Lyso-PAF possesses intrinsic biological activities, often in opposition to those of PAF.

Opposing Effects on Neutrophils and Platelets

While PAF is a potent activator of neutrophils and platelets, Lyso-PAF has been shown to inhibit their activation. For instance, Lyso-PAF dose-dependently inhibits neutrophil NADPH oxidase activation and thrombin-induced platelet aggregation. This inhibitory effect is independent of the PAF receptor and is mediated through an elevation of intracellular cyclic AMP (cAMP) levels.

Intracellular Signaling: The PLA2G7-Lyso-PAF-PAK2 Axis

Recent groundbreaking research has identified an intracellular signaling role for Lyso-PAF. In the context of certain cancer cells, intracellular phospholipase A2, group VII (PLA2G7) produces Lyso-PAF, which then acts as a signaling molecule. Lyso-PAF can directly bind to and activate p21-activated kinase 2 (PAK2), which in turn contributes to the activation of the RAS-RAF1 signaling pathway, a key cascade in cell proliferation.

Quantitative Data on Lyso-PAF's Bioactivity

The following table summarizes key quantitative data from a study on the effect of Lyso-PAF on PAK2 kinase activity.

| Parameter | Condition | Value |

| PAK2 Autokinase Activity | ||

| Vmax (pmol/min) | Control | 1.8 ± 0.2 |

| + Lyso-PAF (1 µM) | 3.5 ± 0.4 | |

| Km (ATP, µM) | Control | 15.2 ± 1.8 |

| + Lyso-PAF (1 µM) | 8.1 ± 1.1 | |

| PAK2 Trans-kinase Activity (towards RAF1) | ||

| Vmax (pmol/min) | Control | 2.5 ± 0.3 |

| + Lyso-PAF (1 µM) | 4.8 ± 0.5 | |

| Km (ATP, µM) | Control | 18.5 ± 2.1 |

| + Lyso-PAF (1 µM) | 9.7 ± 1.3 |

These data indicate that Lyso-PAF enhances the catalytic efficiency of PAK2 by increasing its Vmax and decreasing its Km for ATP.

Lyso-PAF in Disease

The evolving understanding of Lyso-PAF's bioactivity has led to investigations into its role in various diseases. While historically PAF has been implicated in a wide range of inflammatory conditions, the contribution of Lyso-PAF is an emerging area of research. Recent studies have identified Lyso-PAFs as secondary storage compounds in several lysosomal storage diseases, suggesting they may serve as potential biomarkers for disease progression and therapeutic efficacy.

Conclusion and Future Perspectives

The journey of Lyso-platelet activating factor from being dismissed as an inactive byproduct to its recognition as a bioactive signaling molecule is a testament to the dynamic nature of scientific discovery. The development of sophisticated analytical techniques has been instrumental in this paradigm shift, allowing for the accurate quantification of Lyso-PAF and the careful dissection of its biological effects.

For researchers, scientists, and drug development professionals, the story of Lyso-PAF underscores the importance of re-evaluating long-held assumptions and exploring the potential functions of seemingly "inactive" molecules. The discovery of its intracellular signaling roles opens up new avenues for therapeutic intervention in diseases such as cancer and potentially other inflammatory conditions. Future research will likely focus on further elucidating the receptors and downstream effectors of Lyso-PAF, as well as its role in a broader range of physiological and pathological processes. The once-overlooked precursor has now stepped into the spotlight, promising new insights into the complex world of lipid signaling.

References

Methodological & Application

Utilizing Lyso-PAF C18-d4 as an Internal Standard for Accurate Quantification of Lyso-PAF C18 by LC-MS/MS

Application Note

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] The accurate quantification of PAF and its metabolites is crucial for understanding its role in various diseases and for the development of targeted therapeutics. Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) is the inactive precursor and a key metabolite of PAF, formed by the action of PAF acetylhydrolase (PAF-AH).[3][4] Its quantification provides valuable insights into PAF metabolism and turnover.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of lipids like Lyso-PAF due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision. Lyso-PAF C18-d4, a deuterated analog of Lyso-PAF C18, is an ideal internal standard for this purpose as it shares similar physicochemical properties with the endogenous analyte, co-elutes chromatographically, and is clearly distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

This document provides detailed application notes and protocols for the quantification of Lyso-PAF C18 in biological matrices using Lyso-PAF C18-d4 as an internal standard with LC-MS/MS.

Analyte and Internal Standard Properties

A summary of the key properties of Lyso-PAF C18 and its deuterated internal standard, Lyso-PAF C18-d4, is presented below.

| Property | Lyso-PAF C18 | Lyso-PAF C18-d4 |

| Chemical Name | 1-O-octadecyl-sn-glycero-3-phosphocholine | 1-O-octadecyl-d4-sn-glycero-3-phosphocholine |

| Molecular Formula | C₂₆H₅₆NO₆P | C₂₆H₅₂D₄NO₆P |

| Molecular Weight | 509.7 g/mol | 513.7 g/mol |

| Purity | ≥98% | ≥99% deuterated forms (d1-d4) |

| Storage | -20°C | -20°C |

Platelet-Activating Factor (PAF) Signaling Pathway

PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that can proceed through multiple G-protein subtypes, primarily Gq and Gi, leading to the activation of various downstream effectors. The simplified signaling pathway is depicted below.

Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction method is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific biological matrix.

Reagents:

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Lyso-PAF C18-d4 internal standard solution (concentration to be optimized, e.g., 50 nmol/L)

Procedure:

-

To 10 µL of plasma or other biological sample in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the Lyso-PAF C18-d4 internal standard.

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Agilent ZORBAX EclipsePlus C18) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 8 µL |

| Column Temperature | 45°C |

| Gradient | A linear gradient from 40% to 97% B over 17.5 minutes is a good starting point and should be optimized for best separation. |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode |

| Spray Voltage | 4500 kV |

| Vaporizer Temperature | 450°C |

| Capillary Temperature | 325°C |

| Sheath Gas Pressure | 40 psi |

| Auxiliary Gas Pressure | 20 psi |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The specific MRM transitions for Lyso-PAF C18 and Lyso-PAF C18-d4 should be optimized by infusing the pure standards into the mass spectrometer. The precursor ion for both will be [M+H]⁺. A common product ion for lysophosphatidylcholines is m/z 184, corresponding to the phosphocholine head group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lyso-PAF C18 | 510.4 | 184.1 | To be optimized |

| Lyso-PAF C18-d4 | 514.4 | 184.1 | To be optimized |

Experimental Workflow

The overall workflow for the quantification of Lyso-PAF C18 using Lyso-PAF C18-d4 as an internal standard is illustrated below.

Caption: Experimental workflow for LC-MS/MS quantification.

Data Analysis and Quantification

Quantification is achieved by generating a calibration curve using known concentrations of a Lyso-PAF C18 standard, each spiked with a constant amount of the Lyso-PAF C18-d4 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of Lyso-PAF C18 in the unknown samples is then determined from this calibration curve.

Quantitative Performance (Example Data)

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Lyso-PAF. Actual values will depend on the specific instrumentation and matrix used.

| Parameter | Typical Value |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The use of Lyso-PAF C18-d4 as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and reliable method for the quantification of Lyso-PAF C18 in various biological samples. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the role of PAF in health and disease. The high sensitivity and specificity of this method make it an invaluable tool for both basic research and clinical applications.

References

- 1. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lyso-PAF Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid involved in numerous physiological and pathological processes. It is the precursor to Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation, and also functions as a signaling molecule in its own right. Accurate quantification of Lyso-PAF in plasma is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the sample preparation of Lyso-PAF from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in Lyso-PAF Quantification

The accurate measurement of Lyso-PAF in plasma presents several analytical challenges. Due to its structural similarity to other lysophospholipids, particularly isobaric lysophosphatidylcholines (lyso-PCs), chromatographic separation is critical to prevent analytical interference[1]. Furthermore, the relatively low abundance of Lyso-PAF in plasma necessitates sensitive analytical methods and efficient extraction procedures to achieve reliable quantification.

Sample Preparation Methodologies

The selection of an appropriate sample preparation method is critical for the accurate and reproducible quantification of Lyso-PAF in plasma. The primary goals of sample preparation are to remove interfering substances such as proteins and salts, and to concentrate the analyte of interest. The most common techniques for Lyso-PAF extraction from plasma are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Quantitative Comparison of Sample Preparation Methods

The following table summarizes the quantitative performance of different sample preparation methods for Lyso-PAF and related lysophospholipids in plasma.

| Method | Analyte | Recovery (%) | LLOQ (ng/mL) | Linearity (r²) | Reference |

| Protein Precipitation (Methanol) | Lyso-PAF C16:0 | 80-110% | 0.03 - 14.06 | 0.99823–0.99995 | [2] |

| Lyso-PAF C18:0 | 80-110% | 0.03 - 14.06 | 0.99823–0.99995 | [2] | |

| Lyso-PAF C18:1 | 80-110% | 0.03 - 14.06 | 0.99823–0.99995 | [2] | |

| Liquid-Liquid Extraction (Bligh-Dyer) | Lysophosphocholines (LPC) | >70% | Not Reported | Not Reported | |

| Solid-Phase Extraction (SPE) | Lysophosphocholines (LPC) | >70% | Not Reported | Not Reported |

Note: Data for LLE and SPE methods represent the recovery for the general class of lysophosphocholines, which includes Lyso-PAF.

Experimental Protocols

Protein Precipitation (Methanol)

This method is simple, rapid, and provides good recovery for Lyso-PAF.[2]

Materials:

-

Human plasma

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Internal Standard (IS) solution (e.g., deuterated Lyso-PAF)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

LC-MS vials

Procedure:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an LC-MS vial.

Liquid-Liquid Extraction (Bligh-Dyer Method)

This is a classic method for lipid extraction that partitions lipids into an organic phase.

Materials:

-

Human plasma

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water

-

Internal Standard (IS) solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Glass Pasteur pipettes

Procedure:

-

To a glass centrifuge tube, add 100 µL of human plasma.

-

Add the internal standard solution.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex for 1 minute to form a single-phase mixture.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of deionized water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at room temperature.

-

Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation and can be automated for high-throughput applications.

Materials:

-

Human plasma

-

SPE cartridges (e.g., C18 or a specialized lipid extraction sorbent)

-

Methanol (LC-MS grade)

-

Deionized water

-

Elution solvent (e.g., chloroform:methanol, 1:1, v/v)

-

Internal Standard (IS) solution

-

Vortex mixer

-

Centrifuge

-

SPE manifold (vacuum or positive pressure)

Procedure:

-

Sample Pre-treatment:

-

To 100 µL of plasma, add 900 µL of cold acetonitrile containing 1% methanol and the internal standard.

-

Vortex and sonicate to precipitate proteins and extract lipids.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

-

-

Sample Loading:

-

Load the entire pre-treated sample (including the precipitate) onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge to remove interfering substances. A typical wash solution is water:acetonitrile (1:9, v/v).

-

-

Elution:

-

Elute the Lyso-PAF from the cartridge using an appropriate elution solvent (e.g., two aliquots of 1 mL chloroform:methanol, 1:1, v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Visualizations

Experimental Workflow for Lyso-PAF Analysis

Caption: General workflow for Lyso-PAF analysis from plasma.

Lyso-PAF Biosynthesis and Signaling Pathway

Caption: Simplified Lyso-PAF biosynthesis and signaling pathway.

References

Application Note: Quantitative Analysis of Lyso-PAF C18 in Biological Samples using Lyso-PAF C18-d4 as an Internal Standard

Abstract

This application note provides a detailed protocol for the quantification of Lyso-Platelet Activating Factor C18 (Lyso-PAF C18) in biological samples, such as plasma and serum. The method utilizes a stable isotope-labeled internal standard, Lyso-PAF C18-d4, for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals working in the field of lipidomics and biomarker discovery.

Introduction

Lyso-Platelet Activating Factor (Lyso-PAF) is a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation, signal transduction, and apoptosis. Accurate quantification of Lyso-PAF species in biological matrices is crucial for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, such as Lyso-PAF C18-d4, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This application note outlines a robust workflow for the analysis of Lyso-PAF C18, including sample preparation, internal standard spiking, lipid extraction, and LC-MS/MS analysis.

Materials and Reagents

-

Lyso-PAF C18-d4 (Internal Standard)

-

Lyso-PAF C18 (Analytical Standard)

-

LC-MS Grade Methanol

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Isopropanol

-

LC-MS Grade Water

-

Formic Acid

-

Ammonium Acetate

-

Methyl-tert-butyl ether (MTBE)

-

Biological matrix (e.g., human plasma, serum)

Quantitative Data Summary

The following table summarizes typical concentrations and parameters for the quantitative analysis of Lyso-PAF C18 using Lyso-PAF C18-d4 as an internal standard. The optimal concentration of the internal standard should be determined empirically but is typically in the range of the endogenous analyte concentration.

| Parameter | Value/Range | Reference |

| Internal Standard (IS) Spiking Concentration | 10 - 100 ng/mL | General practice |

| Calibration Curve Range | 1 - 1000 ng/mL | [2] |

| Analyte to Internal Standard Ratio | 0.1 - 10 | [1] |

| Limit of Quantification (LOQ) | ~50 pg/mL | [3] |

Experimental Protocols

Standard Solution and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Lyso-PAF C18 and Lyso-PAF C18-d4 by dissolving the appropriate amount in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Lyso-PAF C18 by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Lyso-PAF C18-d4 at a concentration of 50 ng/mL in methanol. This concentration may need to be optimized based on the expected endogenous levels of Lyso-PAF C18 in the samples.

Biological Sample Preparation and Lipid Extraction

This protocol is a modified Bligh-Dyer or Folch extraction method, which is a common technique for lipid extraction.

-

Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of lipids.

-

Internal Standard Spiking: To 100 µL of the biological sample in a clean microcentrifuge tube, add 10 µL of the 50 ng/mL Lyso-PAF C18-d4 internal standard spiking solution. Vortex briefly to mix.

-

Protein Precipitation and Lipid Extraction:

-

Add 400 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Add 800 µL of MTBE. Vortex for 1 minute.

-

Add 200 µL of LC-MS grade water. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

-

Lipid Phase Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water:Acetonitrile (95:5) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (50:50) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Lyso-PAF C18 | Precursor Ion (m/z): 510.4 -> Product Ion (m/z): 184.1 |

| Lyso-PAF C18-d4 | Precursor Ion (m/z): 514.4 -> Product Ion (m/z): 184.1 |

| Collision Energy | Optimize for your instrument (typically 20-40 eV) |

| Dwell Time | 100 ms |

Visualizations

Signaling Pathway Context

Lyso-PAF is a key intermediate in the remodeling pathway of Platelet-Activating Factor (PAF) synthesis. The following diagram illustrates this relationship.

Caption: PAF Remodeling Pathway.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol for the quantification of Lyso-PAF C18 in biological samples.

Caption: Experimental workflow for Lyso-PAF analysis.

Conclusion

The described method provides a reliable and robust approach for the quantification of Lyso-PAF C18 in biological samples. The use of Lyso-PAF C18-d4 as an internal standard is critical for achieving accurate and reproducible results. This protocol can be adapted for various research and clinical applications where the measurement of Lyso-PAF is of interest. It is recommended that each laboratory validates the method for their specific application and instrumentation.

References

- 1. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]